molecular formula C18H18FN3O B11176390 1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Cat. No.: B11176390
M. Wt: 311.4 g/mol
InChI Key: MZRVHXAKZBPUIX-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea typically involves the reaction of 3-fluoroaniline with an isocyanate derivative of 5-methyl-1H-indole. The reaction is usually carried out in the presence of a base such as triethylamine under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound might bind to specific molecular targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is unique due to the presence of the fluorine atom, which can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design.

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C18H18FN3O/c1-12-5-6-17-16(9-12)13(11-21-17)7-8-20-18(23)22-15-4-2-3-14(19)10-15/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23)

InChI Key

MZRVHXAKZBPUIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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